molecular formula C22H23ClN2O4S B3487501 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3487501
M. Wt: 446.9 g/mol
InChI Key: WJLQUJRIDAEAFR-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a sulfonyl group attached to an azepane ring, contributing to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Future Directions

The future directions of research or applications involving this compound are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The process may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran core with the sulfonyl-azepane moiety under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Sulfoxides or sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its interaction with specific molecular targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry:

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

Comparison with Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methylphenyl)methanimine

Comparison:

  • Structural Differences: While these compounds share the azepane and sulfonyl groups, they differ in their core structures, leading to variations in their chemical and biological properties.
  • Unique Features: N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts distinct biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-15-19-14-16(23)6-11-20(19)29-21(15)22(26)24-17-7-9-18(10-8-17)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQUJRIDAEAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide
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N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide
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